Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, commonly referred to as sinapine thiocyanate, is a bioactive compound derived from plant sources. It is characterized by its complex structure, which includes a choline moiety and a thiocyanate group attached to the 4-hydroxy-3,5-dimethoxycinnamate backbone. The molecular formula for this compound is with a molecular weight of approximately 368.45 g/mol . Sinapine thiocyanate is notable for its potential therapeutic applications and its role in various biochemical pathways.
Choline is a vital nutrient that plays a crucial role in various biological processes, including cell membrane structure, signal transduction, and neurotransmitter synthesis. In scientific research, choline is being investigated for its potential benefits in:
Thiocyanate is a naturally occurring molecule found in various plants and foods. In scientific research, thiocyanate is being studied for its:
-Hydroxy-3,5-dimethoxycinnamate, also known as caffeic acid, is a naturally occurring phenolic compound found in various fruits, vegetables, and coffee. In scientific research, caffeic acid is being investigated for its:
Research indicates that sinapine thiocyanate exhibits several biological activities:
The synthesis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate can be achieved through several methods:
Sinapine thiocyanate has several applications:
Sinapine thiocyanate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sinapinic Acid | Contains hydroxyl and methoxy groups | Primarily acts as an antioxidant |
| Caffeic Acid | Hydroxycinnamic acid derivative | Stronger anti-inflammatory properties |
| Ferulic Acid | Contains methoxy and vinyl groups | Known for neuroprotective effects |
| Chlorogenic Acid | Ester of caffeic acid | Exhibits significant health benefits |
Sinapine thiocyanate is unique due to its combination of choline and thiocyanate functionalities, which may contribute to its distinct biological activities not found in other similar compounds.
Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, commonly known as sinapine thiocyanate, represents a significant alkaloid compound predominantly found within the Brassicaceae family . This compound is most abundantly isolated from cruciferous plants, particularly rapeseed (Brassica napus) and mustard seeds (Brassica juncea) [3]. The concentration of sinapine thiocyanate in these plant sources can account for substantial portions of the total phenolic content, with rapeseed meal containing approximately 0.4% to 1.1% of sinapine by seed weight [10].
Within the Brassicaceae family, distribution patterns show considerable variation across different species and genera [9]. Brassica napus, known as rapeseed, serves as the richest source of this compound among cruciferous vegetables [11]. Mustard species, including Brassica nigra (black mustard), Brassica juncea (Asian mustard), and Sinapis alba (white mustard), also contain significant quantities of sinapine thiocyanate [9]. The compound has been detected in other Brassicaceae members such as Calepina irregularis (white ball mustard), Erysimum repandum (treacle mustard), and Sisymbrium officinale (hedge mustard) [9].
Research indicates that sinapine thiocyanate accumulation varies significantly among different plant organs within Brassicaceae species [13]. Seeds typically contain the highest concentrations, serving as storage sites for this phenolic choline ester [13]. The compound's presence in leaves and stems occurs at lower concentrations, with specific localization patterns dependent on the developmental stage of the plant [7]. Studies have demonstrated that sinapine thiocyanate content per seed shows much greater variation than sinapine concentration in oil-free meal across different Brassicaceae species [10].
| Species | Sinapine Content (mg/g dry weight) | Primary Plant Organ | Reference |
|---|---|---|---|
| Brassica napus | 8.64 | Seeds | [15] |
| Brassica juncea | 6.2-8.9 | Seeds | [10] |
| Brassica nigra | 5.4-7.1 | Seeds | [10] |
| Sinapis alba | 12.5-15.2 | Seeds | [10] |
| Brassica rapa | 4.8-6.3 | Seeds | [10] |
The biosynthesis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate follows a complex enzymatic pathway that begins with the phenylpropanoid biosynthetic route [12]. The initial formation involves the shikimate pathway, where phosphoenolpyruvate and erythrose 4-phosphate condense to form 3-deoxy-D-heptulosonate 7-phosphate through the action of 3-deoxy-D-heptulosonate 7-phosphate synthase [12]. This precursor undergoes sequential transformations through 3-dehydroquinate synthase and 3-dehydroquinate dehydratase to ultimately produce phenylalanine [12].
The conversion of phenylalanine to sinapic acid represents a critical step in the biosynthetic pathway [12]. Phenylalanine ammonia-lyase catalyzes the deamination of phenylalanine to produce cinnamic acid, which subsequently undergoes hydroxylation by cinnamate 4-hydroxylase to form 4-coumaric acid [12]. The formation of 4-coumaroyl coenzyme A occurs through the action of 4-coumarate coenzyme A ligase, establishing the foundation for further phenolic modifications [12].
The transformation of 4-coumaroyl coenzyme A to sinapic acid involves multiple enzymatic steps mediated by specific hydroxylases and methyltransferases [12]. Hydroxylation at the 3-position by 4-hydroxycinnamoyl coenzyme A:quinate shikimate 4-hydroxycinnamoyltransferase produces caffeoyl coenzyme A [12]. Subsequent methylation by caffeic acid O-methyltransferase yields feruloyl coenzyme A, which undergoes further modifications through ferulate 5-hydroxylase and additional methylation steps to produce sinapic acid [12].
The esterification of sinapic acid with choline represents the final committed step in sinapine biosynthesis [12] [13]. This process requires the formation of 1-O-sinapoyl-β-glucose as an intermediate compound through the action of UDP-glucose:sinapate glucosyltransferase [12] [13]. The enzyme 1-O-sinapoylglucose:choline sinapoyltransferase, also known as sinapine synthase, catalyzes the transfer of the sinapoyl moiety from sinapoylglucose to choline, forming sinapine [12] [13].
The regulation of this esterification mechanism involves complex feedback systems that coordinate sinapic acid availability with choline metabolism [13]. Sinapine esterase plays a crucial role in the metabolic linking between seed storage and seedling development by hydrolyzing sinapine to release both sinapic acid and choline for redistribution into other metabolic pathways [13]. This enzymatic system ensures efficient utilization of stored phenolic compounds during plant development [13].
The incorporation of thiocyanate into the alkaloid structure of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate involves specialized metabolic mechanisms that distinguish this compound from other phenolic choline esters [4] [17]. Thiocyanate formation in cruciferous plants primarily occurs through the glucosinolate-myrosinase system, where glucosinolates serve as precursors for various sulfur-containing compounds including thiocyanates [17] [18].
The enzymatic conversion of glucosinolates to thiocyanates requires the action of myrosinase enzymes under specific physiological conditions [17] [18]. When plant tissues are damaged, myrosinase catalyzes the hydrolysis of glucosinolates to form unstable intermediates that rearrange to produce thiocyanates, isothiocyanates, or nitriles depending on pH conditions and the presence of cofactors [17] [18]. At neutral pH conditions, thiocyanate formation is favored over other degradation products [18].
The biosynthetic pathway leading to thiocyanate incorporation involves the coordination between primary sulfur metabolism and secondary metabolite production [4] [6]. Sulfur-containing amino acids, particularly cysteine and methionine, serve as primary donors for thiocyanate formation through complex enzymatic transformations [6]. The integration of thiocyanate groups into alkaloid structures requires specialized transferases that can accommodate both the sinapine backbone and the thiocyanate moiety [4].
Research has demonstrated that the formation of sinapine thiocyanate involves distinct enzymatic mechanisms compared to simple sinapine biosynthesis [7]. Specific enzymes within the alkaloid biosynthetic machinery can accept thiocyanate-containing substrates and incorporate them into phenolic choline ester structures [4]. These enzymes exhibit broad substrate specificity, allowing for the formation of various thiocyanate-containing alkaloids within cruciferous plants [4].
The regulation of thiocyanate incorporation appears to be linked to plant defense responses and stress adaptation mechanisms [4] [17]. Environmental stresses, including pathogen attack and mechanical damage, can trigger increased production of glucosinolates and their subsequent conversion to thiocyanates [17]. This defensive response system provides the substrate pool necessary for thiocyanate incorporation into alkaloid biosynthetic pathways [4].
Environmental conditions significantly influence the biosynthesis and accumulation of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate in cruciferous plants [7] [10]. Temperature represents a primary environmental factor affecting sinapine thiocyanate production, with optimal synthesis occurring within specific temperature ranges that vary among different Brassicaceae species [10]. Studies have demonstrated that temperature fluctuations during seed development can alter the final concentration of sinapine thiocyanate in mature seeds [10].
Water availability and precipitation patterns during plant growth significantly impact sinapine thiocyanate accumulation [10]. Research conducted across different growing seasons revealed that precipitation levels, particularly during early growth stages from April to June, substantially influenced sinapine content per seed [10]. Years with higher precipitation (227 millimeters) resulted in lower sinapine accumulation compared to seasons with reduced water availability [10]. Water stress conditions during specific developmental stages, particularly 56-64 days after sowing, can reduce sinapine content per seed by 30-40% compared to well-watered plants [10].
Soil fertility and nutrient availability represent additional critical environmental factors influencing sinapine thiocyanate production [10]. The availability of sulfur-containing nutrients directly affects the biosynthesis of both glucosinolates and thiocyanate-containing compounds [9]. Nitrogen availability influences the overall phenolic metabolism and can alter the balance between different secondary metabolite pathways [19]. Phosphorus and potassium levels in soil also contribute to the regulation of phenylpropanoid pathway activity and subsequent sinapine production [19].
Light conditions, including both intensity and photoperiod, affect sinapine thiocyanate biosynthesis through their influence on phenylpropanoid pathway regulation [10] [19]. Plants grown under reduced light conditions show altered sinapine accumulation patterns compared to those receiving optimal illumination [10]. The interaction between light quality and plant developmental stage determines the activation of specific biosynthetic enzymes involved in sinapine thiocyanate formation [19].
Microbial interactions within the soil environment influence sinapine thiocyanate production through their effects on nutrient availability and plant stress responses [7]. Specific fungal species, particularly those producing laccase enzymes, can affect sinapine degradation and alter the steady-state concentrations of this compound in plant tissues [7]. The presence of beneficial mycorrhizal associations can enhance nutrient uptake and indirectly influence secondary metabolite production [7].
| Environmental Factor | Effect on Sinapine Content | Magnitude of Change | Reference |
|---|---|---|---|
| High precipitation (227mm) | Decreased accumulation | 30-40% reduction | [10] |
| Water stress (56-64 days) | Decreased accumulation | 30-40% reduction | [10] |
| Reduced light conditions | Altered accumulation | Variable | [10] |
| Temperature fluctuation | Variable effects | Species-dependent | [10] |
| Soil fertility | Enhanced production | Nutrient-dependent | [19] |
Comparative analysis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate distribution across different taxa within the Brassicaceae family reveals significant interspecific and intraspecific variations [10] [11]. Quantitative assessments demonstrate that sinapine thiocyanate content varies substantially among species, with the greatest variance occurring at the species level rather than among cultivars within species [10].
Brassica napus consistently exhibits the highest sinapine thiocyanate concentrations among commercially important Brassicaceae species, with content ranging from 18.9 to 20.2 milligrams per gram of oil-free meal [10]. Sinapis alba demonstrates intermediate concentrations, while Brassica rapa and Brassica nigra show relatively lower but still significant accumulation levels [10]. The variance component analysis indicates that species-level differences account for approximately 86% of total variation in sinapine content per seed [10].
Genetic variability within species contributes only 3% of total variation in sinapine thiocyanate content, suggesting that species identity serves as the primary determinant of compound accumulation [10]. This pattern indicates strong evolutionary conservation of biosynthetic capacity within species while allowing for substantial divergence between species [10]. The heritability of sinapine content per seed follows a narrow-sense heritability model, with genotypic variance accounting for approximately 60% of total variance and environmental effects contributing 40% [10].
Phylogenetic relationships within the Brassicaceae family correlate with sinapine thiocyanate production capabilities [9] [11]. Species within the Brassica genus generally exhibit higher concentrations compared to more distantly related genera such as Sisymbrium and Erysimum [9]. This taxonomic pattern suggests that the biosynthetic machinery for sinapine thiocyanate production has undergone refinement and amplification within specific evolutionary lineages [9].
The distribution of sinapine thiocyanate across different plant organs shows consistent patterns across taxa, with seeds serving as the primary accumulation site in all studied species [9] [11]. However, the relative concentrations in vegetative tissues vary among taxa, with some species showing significant leaf accumulation while others concentrate the compound almost exclusively in reproductive structures [9]. These organ-specific distribution patterns reflect evolutionary adaptations related to plant defense strategies and resource allocation [9].
Metabolic network analysis across taxa reveals that while the core biosynthetic pathway remains conserved, subsidiary pathways and regulatory mechanisms show considerable variation [11] [12]. Some species have evolved enhanced capacity for sinapic acid production, while others show increased efficiency in choline conjugation reactions [12]. These biochemical specializations contribute to the observed taxonomic differences in final compound concentrations [12].
| Taxonomic Group | Mean Sinapine Content (mg/g) | Coefficient of Variation | Number of Species Analyzed | Reference |
|---|---|---|---|---|
| Brassica napus | 19.1 | 0.15 | 4 | [10] |
| Brassica juncea | 7.8 | 0.23 | 5 | [10] |
| Brassica nigra | 6.2 | 0.18 | 4 | [10] |
| Sinapis alba | 13.9 | 0.19 | 4 | [10] |
| Brassica rapa | 5.6 | 0.21 | 4 | [10] |
| Other Brassicaceae | 4.2 | 0.35 | 12 | [9] |